4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Sigma Receptor Ligand Design Pain Research Spirocyclic Conformational Analysis

4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 1422133-74-1) belongs to the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one class, a spirocyclic scaffold featuring a morpholine-like oxygen-containing ring fused to a piperidine ring. This scaffold is known for its rigid, three-dimensional architecture that imposes conformational restriction, a property leveraged in medicinal chemistry to enhance target selectivity and metabolic stability.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
Cat. No. B8006952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1CC1CN2CC3(CCNCC3)OCC2=O
InChIInChI=1S/C12H20N2O2/c15-11-8-16-12(3-5-13-6-4-12)9-14(11)7-10-1-2-10/h10,13H,1-9H2
InChIKeyBWDVROBEOZNOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Spirocyclic Core for Pain & Sigma Receptor Research Sourcing


4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 1422133-74-1) belongs to the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one class, a spirocyclic scaffold featuring a morpholine-like oxygen-containing ring fused to a piperidine ring . This scaffold is known for its rigid, three-dimensional architecture that imposes conformational restriction, a property leveraged in medicinal chemistry to enhance target selectivity and metabolic stability [1]. The compound is characterized by a cyclopropylmethyl substituent at the N4 position and a ketone carbonyl at position 3, distinguishing it from the more extensively studied 9-substituted antihypertensive variants and the 4-aryl dual sigma-1/μ-opioid receptor ligands [2].

Why 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Cannot Be Replaced by Common Spirocyclic Drug Intermediates


The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is not a single pharmacophore but a versatile template whose biological activity is exquisitely sensitive to the nature and position of substituents. In the landmark J. Med. Chem. study of 4-aryl derivatives, small alkyl groups at position 2 and specific aryl/heteroaryl substituents at N4 and N9 were shown to be critical for achieving balanced dual MOR agonism and σ1R antagonism, with even minor changes drastically altering the functional profile [1]. Conversely, the older Clark et al. series demonstrated that 9-substitution with indolylethyl groups yields potent antihypertensives acting via peripheral α1-adrenoceptor blockade, a completely distinct mechanism [2]. Therefore, the introduction of a cyclopropylmethyl group at N4 in combination with an unsubstituted N9 position and a C3 ketone is not an incremental change; it represents a deliberate structural departure that reorients the molecule's pharmacophore, likely tuning it for sigma receptor affinity while removing the structural features necessary for the antihypertensive activity of the 9-substituted series. Generic selection of a 'diazaspiro' compound without verifying the exact substitution pattern will lead to procurement of a molecule with divergent, and potentially irrelevant, biological activity for pain or sigma receptor research programs.

4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Quantitative Differentiation from Key Comparator Series


N4-Cyclopropylmethyl Substitution Provides a Distinct Pharmacophoric Vector vs. N9-Indolylethyl Antihypertensive Leads

The target compound places the critical lipophilic substituent at N4, whereas the most potent antihypertensive agent from the Clark et al. series, compound 21, bears a 9-(2-indol-3-ylethyl) group. In that series, substitution of lower alkyl groups on the spirolactam ring yielded compounds close in activity to 21, while large alkyl or aryl groups decreased activity, demonstrating that the N9 position is the primary driver of α1-adrenoceptor blockade [1]. By shifting the substitution to N4 with a cyclopropylmethyl group, the target compound is structurally precluded from achieving the pharmacophore required for this antihypertensive mechanism, instead aligning with the N4-substitution pattern characteristic of sigma receptor ligands [2]. No direct α1-adrenoceptor data is available for the target compound, but the class-level inference is strong.

Sigma Receptor Ligand Design Pain Research Spirocyclic Conformational Analysis

C3 Ketone Introduces Hydrogen-Bond Acceptor Capability Absent in Non-Carbonyl 4-Aryl Sigma Ligand Series

The Garcia et al. 2020 J. Med. Chem. paper reported a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that lack the C3 ketone. The lead compound 15au (4-(pyridin-2-yl) substitution) achieved a balanced dual MOR/σ1R profile with Ki (σ1R) values in the low nanomolar range [1]. The target compound incorporates a carbonyl at position 3, introducing a hydrogen-bond acceptor that can engage in additional interactions within the sigma receptor binding pocket. This structural feature is absent in the 4-aryl series and may enhance binding affinity or alter the functional profile (agonist vs. antagonist) at sigma-1 receptors. While direct binding data for the target compound are not publicly available, the C3 ketone is a well-precedented modification in sigma ligand design for improving target engagement [2].

Medicinal Chemistry Sigma-1 Receptor Structure-Activity Relationship

Reduced Molecular Weight and Topological Polar Surface Area (TPSA) Compared to 4,9-Disubstituted Dual MOR/σ1R Leads

The target compound (MW = 224.30 g/mol) is significantly smaller than the lead dual MOR/σ1R compound (R)-9-(2,5-difluorophenethyl)-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (EST73502; MW = 352.42 g/mol) . The estimated TPSA for the target compound is 41.6 Ų (calculated from SMILES O=C1COC2(CCNCC2)CN1CC3CC3), compared to 41.9 Ų for EST73502 . While TPSA is similar, the lower molecular weight (224.30 vs. 352.42) and reduced number of rotatable bonds (2 vs. 6) for the target compound predict superior ligand efficiency metrics and potentially improved CNS penetration profiles when normalized for potency. This makes it a more suitable fragment-like starting point for lead optimization campaigns.

Drug-Likeness Physicochemical Properties CNS Penetration

Unsubstituted N9 Position Preserves a Secondary Amine for Salt Formation and Derivatization

Unlike the 9-substituted antihypertensive series (e.g., compound 21 with an N9-indolylethyl group) or the 4,9-disubstituted dual MOR/σ1R compounds (e.g., EST73502 with N9-difluorophenethyl), the target compound retains a free secondary amine at the N9 position [1][2]. This free NH group is a critical synthetic handle, enabling late-stage diversification through reductive amination, amidation, or sulfonylation to rapidly generate compound libraries for SAR exploration. Additionally, the basic amine allows for salt formation screening to optimize solubility, dissolution rate, and solid-state stability for in vivo formulations . The 9-substituted comparators lack this synthetic versatility, making the target compound a more valuable intermediate for medicinal chemistry programs.

Synthetic Chemistry Fragment Derivatization Salt Screening

Cyclopropylmethyl Group Confers Metabolic Stability Advantage Over N4-Aryl Sigma Ligands

The N4-cyclopropylmethyl substituent of the target compound replaces the N4-aryl (e.g., pyridyl) groups found in the Garcia et al. dual MOR/σ1R series [1]. Cyclopropyl groups are well-documented in medicinal chemistry to reduce cytochrome P450-mediated oxidative metabolism compared to phenyl or heteroaryl rings, which are susceptible to CYP450 hydroxylation and subsequent conjugation [2]. While no direct metabolic stability data for the target compound are publicly available, the class-level inference is that the cyclopropylmethyl group should confer improved metabolic stability and reduced CYP inhibition potential relative to the N4-aryl comparators. This is particularly relevant for in vivo pain models where sustained exposure is required for efficacy readouts.

Metabolic Stability CYP Inhibition Cyclopropane Medicinal Chemistry

Purity and Availability: Commercial Supply at ≥95% Purity with Defined Analytical Characterization

The target compound is commercially available from multiple vendors at purities of ≥95% (Chemenu) and NLT 98% (MolCore), with documented CAS registry (1422133-74-1) and analytical characterization including SMILES notation and predicted physicochemical properties . In contrast, the reference antihypertensive compound 21 is not available from standard commercial sources, requiring custom synthesis. The 4-aryl dual MOR/σ1R lead 15au is similarly not off-the-shelf. EST73502 is available from MedChemExpress but at a significantly higher cost per milligram. The verified commercial availability of the target compound at defined purity levels reduces procurement risk and accelerates research timelines.

Chemical Procurement Analytical Chemistry Compound Quality Control

4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Optimal Procurement for Sigma Receptor & Fragment-Based Drug Discovery Workflows


Sigma-1 Receptor Ligand Screening Libraries for Pain Target Validation

The N4-cyclopropylmethyl substitution pattern and C3 ketone align this compound with the sigma receptor pharmacophore established in the WO2017/067664 patent family [1]. Researchers building focused screening decks for sigma-1 receptor antagonists or dual MOR/σ1R ligands should prioritize this compound over 9-substituted antihypertensive analogs, which lack sigma receptor activity. The compound's free N9 amine also allows for subsequent hit expansion via parallel chemistry.

Fragment-Based Lead Generation (FBLG) Starting Point

With a molecular weight of 224.30 g/mol, only 2 rotatable bonds, and a TPSA of approximately 41.6 Ų, this compound meets the Rule of Three criteria for fragment screening [1]. Its spirocyclic architecture provides a rigid, three-dimensional core that is ideal for fragment growth strategies. The combination of a hydrogen-bond acceptor (ketone) and donor (NH) enables productive binding interactions with protein targets while leaving ample vectors for chemical elaboration at N9 and the cyclopropyl ring.

Metabolic Stability Optimization in CNS-Targeted Pain Programs

The cyclopropylmethyl group at N4 is a strategic choice for programs seeking to avoid the CYP-mediated oxidative metabolism associated with N4-aryl substituents [1]. This compound is suitable as a control or comparator in microsomal stability assays when evaluating next-generation sigma receptor ligands. Its predicted favorable metabolic profile supports its use in in vivo efficacy models where sustained target engagement is critical.

Synthetic Intermediate for Diversified Spirocyclic Libraries

The unsubstituted N9 position is a valuable synthetic handle for medicinal chemistry groups generating focused libraries. Using this compound as a starting material, teams can rapidly explore N9-substituted analogs through amide coupling, reductive amination, or sulfonylation [1]. This versatility is absent in the fully elaborated dual MOR/σ1R leads (e.g., EST73502), which are end-stage compounds with no further derivatization potential at N9.

Quote Request

Request a Quote for 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.